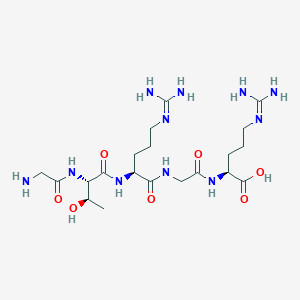![molecular formula C12H14BrNS B12602027 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide CAS No. 647843-15-0](/img/structure/B12602027.png)
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is a chemical compound known for its unique structure and properties It consists of a thiolan-1-ium core with a 4-cyanophenylmethyl substituent and a bromide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide typically involves the reaction of 4-cyanobenzyl chloride with thiolane in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide.
Temperature: Moderate temperatures ranging from 25°C to 60°C.
Catalysts: Bases such as triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiolan-1-ium derivatives.
Applications De Recherche Scientifique
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-[(4-Cyanophenyl)methyl]pyridinium bromide
- 1-[(4-Cyanophenyl)methyl]imidazolium bromide
- 1-[(4-Cyanophenyl)methyl]pyrrolidinium bromide
Comparison: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is unique due to its thiolan-1-ium core, which imparts distinct chemical and physical properties compared to its analogs. The presence of the sulfur atom in the thiolan ring enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
647843-15-0 |
|---|---|
Formule moléculaire |
C12H14BrNS |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
4-(thiolan-1-ium-1-ylmethyl)benzonitrile;bromide |
InChI |
InChI=1S/C12H14NS.BrH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H/q+1;/p-1 |
Clé InChI |
ROKFRMDNADMKHE-UHFFFAOYSA-M |
SMILES canonique |
C1CC[S+](C1)CC2=CC=C(C=C2)C#N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
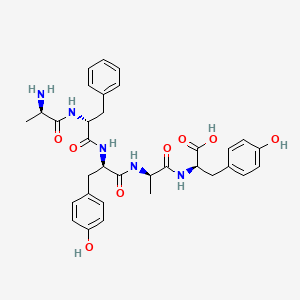
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
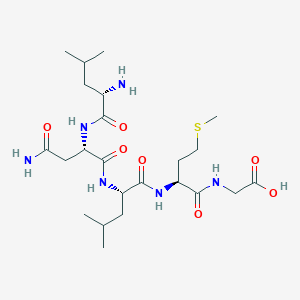
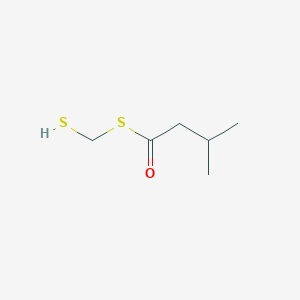

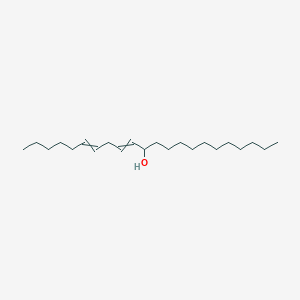
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)

![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
